2,5-Dichloro-3-methylpyrazine
Overview
Description
2,5-Dichloro-3-methylpyrazine is a chemical compound with the CAS number 107378-41-6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-3-methylpyrazine is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 .Physical And Chemical Properties Analysis
2,5-Dichloro-3-methylpyrazine is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 163.01 . The compound should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Crystal Structural Analysis
Research has delved into the crystal and molecular structures of compounds like 2,5-dichloro-3-methylpyrazine. For example, studies on methyl-substituted pyrazines with anilic acids have been conducted to analyze their crystal structure and interactions. This includes the examination of inelastic neutron back-scattering spectra and 1H-NMR studies at low temperatures, focusing on methyl group tunnelling and vibrational spectra related to the structure of molecules (Rok et al., 2018).
Polarographic Analysis
Polarography, a technique used in analytical chemistry, has been applied to study derivatives of 2,5-dichloro-3-methylpyrazine. For instance, 2-Hydroxy-3-phenyl-6-methylpyrazine, a product obtained by acidic degradation of cephalexin, shows well-defined reduction waves in polarographic analysis, demonstrating its potential for quantitative analysis in medical research (Núñez-Vergara et al., 1982).
Chlorination and Synthesis Studies
Studies on the chlorination of methyl derivatives of pyrazine have been conducted, providing insights into the successive chlorination processes and synthesizing various chloromethylpyrazines and dichloromethylpyrazines. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Rubina et al., 1989).
Synthesis of Derivatives
The synthesis of derivatives from 2,5-dichloro-3-methylpyrazine has been a topic of interest. For example, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines yielding mono-substituted or bis-substituted products highlights the versatility of these compounds in chemical synthesis. Such research can lead to the development of new compounds with varied applications (Hou & Matsuoka, 1993).
Applications in Green Chemistry
The compound has also been utilized in green chemistry. An example is the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. This approach highlights the environmental benefits and sustainability of using biomass-derived materials in chemical synthesis (Song et al., 2017).
Investigation of Molecular Interactions
The study of molecular interactions in compounds like 2,5-dichloro-3-methylpyrazine has been significant. Research on the crystal and molecular structure of tetramethylpyrazine complexes with chloranilic and bromanilic acids offers insights into molecular dynamics and interactions, contributing to our understanding of chemical bonding and structure (Piecha-Bisiorek et al., 2014).
Non-linear Optical Materials
The synthesis of fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines demonstrates the potential use of 2,5-dichloro-3-methylpyrazine derivatives in creating non-linear optical materials. These materials are vital for advancements in photonics and electronics (Jaung et al., 1996).
Safety And Hazards
The safety data sheet for 2,5-Dichloro-3-methylpyrazine indicates that it is not for medicinal, household, or other use . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced .
Future Directions
properties
IUPAC Name |
2,5-dichloro-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZQZUDHCRIFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618168 | |
Record name | 2,5-Dichloro-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-methylpyrazine | |
CAS RN |
107378-41-6 | |
Record name | 2,5-Dichloro-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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